molecular formula C37H51N3 B6318994 2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine CAS No. 1326217-95-1

2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine

Cat. No. B6318994
CAS RN: 1326217-95-1
M. Wt: 537.8 g/mol
InChI Key: NQWMPHPGWBXLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine (DTBEP) is an organic compound that has been studied for its potential applications in the scientific research field. DTBEP is an aromatic heterocyclic chemical compound, with a molecular formula of C17H26N2. It is a colorless solid with a melting point of 52-53 °C.

Mechanism of Action

The mechanism of action of 2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine is still not fully understood. It is believed that the compound acts as a ligand, binding to metal ions and forming a complex. This complex can then be used to catalyze organic reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic in mice and rats, and it has been shown to have antioxidant properties. It has also been studied for its potential anti-inflammatory and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is non-toxic. However, its mechanism of action is still not fully understood, and further research is needed to fully understand its biochemical and physiological effects.

Future Directions

Future research on 2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine should focus on understanding its mechanism of action and exploring its potential applications in the pharmaceutical and agricultural industries. Additionally, further research should be conducted to better understand its biochemical and physiological effects, and to determine its potential toxicity. Other potential areas of research include exploring its potential as a catalyst in organic reactions, and its potential use as a ligand in coordination chemistry.

Synthesis Methods

2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine can be synthesized from 2,6-dichloropyridine and 1-(3,5-di-tert-butylphenylimino)ethane in the presence of a base. The reaction is conducted at a temperature of 25-30 °C and a pressure of 200 psi. The reaction time is typically around 2 hours.

Scientific Research Applications

2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine has been studied for its potential applications in the scientific research field. It has been used as a ligand in coordination chemistry, in the synthesis of heterocyclic compounds, and as a catalyst in organic reactions. It has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

properties

IUPAC Name

N-(3,5-ditert-butylphenyl)-1-[6-[N-(3,5-ditert-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H51N3/c1-24(38-30-20-26(34(3,4)5)18-27(21-30)35(6,7)8)32-16-15-17-33(40-32)25(2)39-31-22-28(36(9,10)11)19-29(23-31)37(12,13)14/h15-23H,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWMPHPGWBXLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H51N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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